molecular formula C23H22N2O3S B2665718 5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392239-12-2

5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2665718
CAS No.: 392239-12-2
M. Wt: 406.5
InChI Key: XNPFSFWWCXUOLG-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been the subject of interest for many scientists as they are potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Chemical Reactions Analysis

The condensation reaction, including Gewald , is a typical and significant synthetic method to thiophene derivatives. The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Synthesis and Characterization

This compound is part of a class of chemicals involved in the synthesis and characterization of antimicrobial and other biologically active compounds. For instance, Sailaja Rani Talupur et al. (2021) synthesized a series of thiophene-2-carboxamides with antimicrobial properties, highlighting the versatility of thiophene derivatives in drug development Talupur, Satheesh, & Chandrasekhar, 2021.

Anti-Inflammatory and Analgesic Agents

Compounds derived from this chemical structure have been evaluated for their anti-inflammatory and analgesic activities. A. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives that showed significant COX-2 inhibition, analgesic, and anti-inflammatory properties Abu‐Hashem, Al-Hussain, & Zaki, 2020.

Cell Adhesion Inhibition

Another area of research involves the inhibition of cell adhesion molecules, which is crucial for treating various inflammatory conditions. D. Boschelli et al. (1995) reported that derivatives of benzo[b]thiophene, similar in structure to the compound , inhibited the expression of E-selectin, ICAM-1, and VCAM-1, demonstrating potential as anti-inflammatory agents Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995.

Antimicrobial Evaluation

Additionally, the search for new antimicrobial agents has led to the development of compounds based on the thiophene carboxamide structure. Radhika Nallangi et al. (2014) synthesized derivatives that showed potent activity against Mycobacterium tuberculosis, underscoring the compound's potential in antimycobacterial drug development Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014.

Heterocyclic Synthesis

The versatility of thiophene derivatives extends to the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for creating drugs with varied biological activities. R. Mohareb et al. (2004) explored the reactivity of thiophenylhydrazonoacetates to yield a variety of heterocyclic derivatives, highlighting the synthetic utility of thiophene-based compounds in creating pharmacologically relevant structures Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004.

Mechanism of Action

Thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs continue to be a subject of interest for many scientists due to their potential as biologically active compounds . They will continue to play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

5-methyl-2-[(3-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-14-10-11-19-18(12-14)20(21(24)26)23(29-19)25-22(27)15-6-5-9-17(13-15)28-16-7-3-2-4-8-16/h2-9,13-14H,10-12H2,1H3,(H2,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPFSFWWCXUOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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